2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[(3-pyridin-4-ylpyrazin-2-yl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-27-16-3-2-13(10-14(16)18(19)24)28(25,26)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10,23H,11H2,1H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURAFMCDGWFPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazinyl Moiety: This step involves the reaction of pyridine-4-carboxaldehyde with hydrazine to form the pyrazinyl intermediate.
Coupling with Benzamide: The pyrazinyl intermediate is then coupled with 2-methoxy-5-sulfamoylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final step involves purification of the product through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 2-hydroxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide.
Reduction: Formation of 2-methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}aminosulfamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
The molecular formula for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is , with a molecular weight of approximately 372.44 g/mol.
Structural Characteristics
The compound features:
- A methoxy group (-OCH₃)
- A sulfonamide moiety
- A pyrazine ring linked to a pyridine structure
These functional groups contribute to its biological activity, enhancing solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exhibit significant antimicrobial properties. For instance, a study on substituted N-(pyrazin-2-yl)benzenesulfonamides found that certain derivatives showed potent antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 6.25 μg/mL . This suggests that the sulfonamide component may enhance the compound's efficacy against bacterial infections.
Antifungal Activity
The compound's potential antifungal activity has also been explored. Research into related pyridine-sulfonamide derivatives indicates that these compounds can effectively inhibit fungal growth, particularly against Candida species. Some derivatives demonstrated better efficacy than traditional antifungal agents like fluconazole, indicating the promise of this chemical class in treating fungal infections .
Anticancer Properties
The anticancer potential of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has been investigated through molecular docking studies and biological assays. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that the compound may interfere with cellular processes involved in tumor growth and proliferation. The incorporation of the pyrazine and pyridine rings is believed to play a crucial role in enhancing cytotoxicity against cancer cells .
| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 6.25 | |
| Antifungal | Candida albicans | ≤ 25 | |
| Anticancer | Various cancer cell lines | Varies |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Methoxy Group | Enhances solubility |
| Sulfonamide Moiety | Potential antimicrobial activity |
| Pyrazine Ring | May enhance anticancer properties |
| Pyridine Linkage | Improves binding affinity |
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A study conducted on a series of sulfonamide derivatives highlighted the synthesis of compounds incorporating the pyridine scaffold, which demonstrated significant antibacterial and antifungal activities. The evaluation used standard methods such as disc diffusion and broth microdilution assays, confirming the effectiveness of these compounds against resistant strains of bacteria .
Case Study 2: Molecular Docking Studies for Anticancer Activity
Molecular docking studies performed on various derivatives indicated strong interactions between the compounds and key targets involved in cancer cell proliferation. These studies suggest that modifications to the sulfonamide structure can lead to enhanced cytotoxic effects against specific cancer types, paving the way for further drug development efforts .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes involved in metabolic pathways. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells .
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3)
- Structure : Features a bis(trifluoromethyl)benzamide core linked to a pyrazine ring substituted with a 5-methyl-1,2,4-oxadiazole group.
- Key Differences :
- Electron-Withdrawing Groups : The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the methoxy and sulfamoyl groups in the target compound.
- Heterocyclic Moieties : The oxadiazole ring (a bioisostere for ester/carbamate groups) may improve target binding affinity but reduce solubility relative to the pyridinyl-pyrazine system .
- Synthesis : Prepared via sequential cyanation, hydroxylamine coupling, and cyclization steps, yielding 56% final product .
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide
- Structure : Combines a pyrimidine-pyrazine hybrid with a trifluoromethylphenyl-imidazole substituent.
- Key Differences: Dual Heterocycles: The pyrimidine-pyrazine system may enhance kinase selectivity (e.g., analogous to radotinib, an antineoplastic agent targeting BCR-ABL kinases).
- Biological Activity : Classified as an antineoplastic agent, suggesting divergent therapeutic applications compared to the sulfamoyl-linked compound .
N-Methyl-4-({4-({[3-(N-methylmethanesulfonamido)pyrazin-2-yl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide
- Structure : Contains a pyrimidine-pyrazine scaffold modified with a methanesulfonamido group.
- Key Differences: Sulfonamide vs.
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
- Structure : Shares the methoxybenzamide core but substitutes the sulfamoyl group with an ethylsulfonyl moiety.
Structural and Functional Comparison Table
Research Implications
- Target Compound : The sulfamoyl linker and pyridinyl-pyrazine group position it as a candidate for kinase or protease inhibition, though empirical data are lacking in the provided evidence.
- Structural Trends :
- Synthesis Challenges : Multi-step routes (e.g., ’s 5-step synthesis) highlight the complexity of introducing heterocycles and sulfonamide/sulfamoyl groups .
Biological Activity
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is a complex organic compound with significant potential in therapeutic applications, particularly in drug discovery. This compound integrates a benzamide core modified with a methoxy group and a sulfamoyl moiety linked to a pyridine-pyrazine structure, which suggests diverse biological activities.
Chemical Structure and Properties
The chemical formula of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is CHNOS. Its structure includes the following functional groups:
- Benzamide Core : Imparts stability and potential for hydrogen bonding.
- Methoxy Group : Enhances lipophilicity and may affect biological interactions.
- Sulfamoyl Moiety : May participate in nucleophilic substitution reactions.
- Pyridine and Pyrazine Rings : Known to interact with various biological targets, enhancing the compound's potential as a therapeutic agent.
Anticancer Properties
Preliminary studies indicate that compounds similar to 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exhibit significant anticancer activities. For instance, derivatives of pyrazine have shown efficacy as adenosine receptor antagonists, suggesting that this compound may also interact with key pathways involved in cancer progression.
A comparative analysis of similar compounds revealed the following:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 15.6 | EGFR |
| Compound B | 0.3 | EGFR |
| 2-Methoxy... | TBD | TBD |
The specific IC50 value for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has yet to be determined, but its structural features suggest it may exhibit competitive inhibition against EGFR-related pathways.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs can possess antimicrobial properties. The presence of the pyridine and pyrazine rings is often correlated with enhanced interactions with biological targets such as enzymes and receptors involved in microbial resistance mechanisms.
The mechanism by which 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exerts its biological effects may involve:
- Enzyme Inhibition : The sulfamoyl group could inhibit key metabolic enzymes.
- Receptor Modulation : The pyridine and pyrazine moieties may enhance binding affinity to specific receptors.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation. For example, in vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including A549 and NCI-H1975 .
Example Study Findings:
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| B1 | A549 | 0.44 | 90% |
| B7 | NCI-H1975 | 0.30 | 96% |
| 2-Methoxy... | TBD | TBD | TBD |
These findings suggest that the structural modifications in 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide could enhance its therapeutic potential.
Q & A
Q. What are the optimized synthetic routes and key characterization methods for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling pyrazine and pyridine derivatives. A representative approach (adapted from similar benzamide syntheses) includes:
Sulfamoylation : Reacting 5-methoxy-2-sulfamoylbenzoic acid with [3-(pyridin-4-yl)pyrazin-2-yl]methylamine under coupling agents like EDCI/HOBt.
Amidation : Activating the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine intermediate.
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., distinguishing pyridine/pyrazine proton environments) .
- TLC Monitoring : Track reaction progress using silica gel plates with UV visualization .
- HPLC-MS : Verify molecular weight and purity (>95%) .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (¹H-NMR) |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, 25°C | 85–90 | δ 8.5–9.0 ppm (pyridine H) |
| 2 | SOCl₂, reflux | 75–80 | δ 4.2 ppm (–CH₂–S–) |
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling :
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
Methodological Answer:
Q. How can bioactivity hypotheses be generated for this compound, particularly regarding enzyme inhibition?
Methodological Answer:
- Target Prediction : Use computational tools (e.g., SwissTargetPrediction) based on structural analogs. For example:
- AcPS-PPTase Inhibition : Analogous sulfamoyl benzamides disrupt bacterial lipid biosynthesis .
- Validation Assays :
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Core Modifications :
- SAR Workflow :
- Synthesize derivatives with systematic substitutions.
- Test in enzyme inhibition/antibacterial assays.
- Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. How can conflicting spectral or bioactivity data be resolved during characterization?
Methodological Answer:
- Spectral Contradictions :
- Bioactivity Variability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
